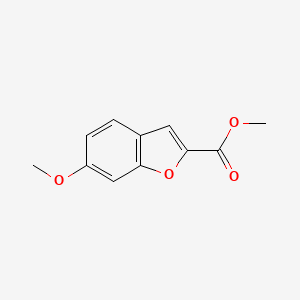

Methyl 6-methoxybenzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methoxy-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWDPIQGBIWAPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203910 |

Source

|

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55364-67-5 |

Source

|

| Record name | 2-Benzofurancarboxylic acid, 6-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55364-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055364675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-methoxy-2-benzofurancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-methoxybenzofuran-2-carboxylate (CAS No: 55364-67-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxybenzofuran-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its benzofuran core, adorned with a methoxy group and a methyl ester, presents a unique scaffold for the development of complex molecular architectures, most notably as a key intermediate in the synthesis of targeted cancer therapeutics like Fruquintinib. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and applications, with a focus on the underlying chemical principles and practical experimental methodologies.

Introduction: The Significance of a Versatile Benzofuran Scaffold

Benzofurans are a class of heterocyclic compounds that are constituents of many natural products and pharmacologically active molecules.[1] The inherent biological activities associated with the benzofuran nucleus, including antitumor, antimicrobial, and anti-inflammatory properties, have established it as a "privileged scaffold" in drug discovery.[2] this compound, with its specific substitution pattern, offers reactive handles for further chemical modifications, making it a valuable starting material for the synthesis of diverse derivatives.[2] Its role as a crucial intermediate in the production of Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy, underscores its importance in the pharmaceutical industry.[2]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process: the formation of the benzofuran-2-carboxylic acid core followed by esterification.

Synthesis of 6-methoxy-benzofuran-2-carboxylic acid

A common and effective method for the synthesis of the precursor, 6-methoxy-benzofuran-2-carboxylic acid, involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an alpha-halo ester followed by hydrolysis.[3]

Mechanism: The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromomalonate in the presence of a base like potassium carbonate. This is followed by an intramolecular condensation and subsequent hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Synthesis workflow for 6-methoxy-benzofuran-2-carboxylic acid.

Esterification to this compound

The carboxylic acid is then converted to its methyl ester. A standard method for this transformation is Fischer-Speier esterification or reaction with a methylating agent.[2][4]

Mechanism: In a common laboratory procedure, the carboxylic acid is treated with a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate in a suitable solvent like acetone. The carboxylate anion, formed in situ, acts as a nucleophile, attacking the methyl group of the dimethyl sulfate to yield the methyl ester.

Caption: Esterification to yield the final product.

Physicochemical and Spectral Data

Accurate characterization of this compound is crucial for its use in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 55364-67-5 | [1] |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | Off-white to white crystalline powder | --- |

| Melting Point | 94.2-95.2 °C | Vendor Data |

| Boiling Point | 301.4±22.0 °C (Predicted) | Vendor Data |

| Density | 1.225±0.06 g/cm³ (Predicted) | Vendor Data |

| LogP | 2.31 | [1] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the methoxy protons, the methyl ester protons, and the aromatic protons on the benzofuran ring system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Expected signals would correspond to the carbons of the methoxy group, the methyl ester, the aromatic and furan rings, and the carboxyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (206.19).

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Fruquintinib

Fruquintinib is an oral, potent, and highly selective small-molecule inhibitor of VEGFR-1, -2, and -3, which has been approved for the treatment of metastatic colorectal cancer.[2] The synthesis of Fruquintinib relies on the elaboration of the benzofuran core, for which this compound serves as a crucial starting material. The methoxy group is a precursor to the hydroxyl group which is essential for the final coupling step in the synthesis of the drug.

Experimental Protocols

The following are representative protocols for the synthesis of this compound.

Protocol for the Synthesis of 6-methoxy-benzofuran-2-carboxylic acid[3]

-

Reaction Setup: In a three-necked flask, combine 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), potassium carbonate (12.3 g), and methyl-ethyl ketone (51 ml).

-

Reaction: Reflux the mixture for 6 hours.

-

Hydrolysis: After cooling, add a methanolic solution of potassium hydroxide to hydrolyze the ester.

-

Workup: Once hydrolysis is complete, pour the reaction mixture into an aqueous hydrochloric acid solution.

-

Isolation: Filter the resulting precipitate to obtain 6-methoxy-benzofuran-2-carboxylic acid. The product has a reported melting point of 208-211 °C.

Protocol for the Methyl Esterification[4]

-

Reaction Setup: In a suitable flask, dissolve the 6-methoxy-benzofuran-2-carboxylic acid (0.02 mol) in acetone.

-

Reagents: Add potassium carbonate (0.1 mol) and dimethyl sulfate (0.02 mol) to the solution.

-

Reaction: Reflux the mixture for 48 hours.

-

Workup: Monitor the reaction by TLC. Once complete, filter the mixture and remove the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography (eluent: chloroform or chloroform:methanol mixtures) to yield this compound.

Safety and Handling

While a specific safety data sheet for this compound is not universally available, data for structurally related compounds such as 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid suggests that it should be handled with care.[6]

-

General Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

GHS Hazard Statements for Related Compounds:

-

H302: Harmful if swallowed.[6]

-

-

GHS Precautionary Statements for Related Compounds:

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in the synthesis of bioactive molecules. Its straightforward synthesis from readily available starting materials and its utility as a versatile intermediate make it a valuable tool in the arsenal of the synthetic chemist. The continued exploration of its chemistry will undoubtedly lead to the discovery of new and important applications in drug development and beyond.

References

-

PrepChem.com. Synthesis of 6-methoxy-benzofuran-2-carboxylic acid. [Link]

-

PubChem. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. [Link]

- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.

- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591.

-

SIELC Technologies. Methyl 6-methoxy-2-benzofurancarboxylate. [Link]

Sources

- 1. Methyl 6-methoxy-2-benzofurancarboxylate | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid(10410-29-4) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of Methyl 6-methoxybenzofuran-2-carboxylate

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules and natural products.[1][2] Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, make them a focal point in medicinal chemistry and drug development.[1][2][3] Accurate and unambiguous structure elucidation is the cornerstone of synthesizing novel benzofuran-based therapeutic agents, ensuring both efficacy and safety. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to determine and verify the structure of a key synthetic intermediate: methyl 6-methoxybenzofuran-2-carboxylate.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each experimental choice. By integrating data from multiple spectroscopic techniques, we will build a complete and validated structural picture of the target molecule.

Molecular Identity

-

Compound Name: this compound

-

Molecular Formula: C₁₁H₁₀O₄[4]

-

Molecular Weight: 206.198 g/mol [4]

-

CAS Number: 55364-67-5[4]

Experimental Design and Rationale

The structure elucidation of an organic molecule is a puzzle solved by assembling pieces of information from various analytical techniques. The choice of methods is dictated by the functional groups anticipated in the structure. For this compound, the name itself suggests the presence of a benzofuran core, a methoxy group, and a methyl ester. Our experimental strategy is therefore designed to confirm the presence and connectivity of these components.

Core Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Sample Preparation

For all solution-state NMR and MS analyses, the sample was dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.[5] For IR spectroscopy, the sample can be analyzed neat as a thin film on a salt plate or as a dispersion in a potassium bromide (KBr) pellet.

Spectroscopic Data Interpretation and Structure Assembly

Mass Spectrometry (MS)

The initial step in the structure elucidation is to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Rationale: ESI is a soft ionization technique that typically results in the observation of the molecular ion peak, minimizing fragmentation and providing a clear indication of the molecular weight.

Data Summary:

| Ion | m/z (observed) | Interpretation |

| [M+H]⁺ | 207.0652 | Protonated molecule |

| [M+Na]⁺ | 229.0471 | Sodium adduct of the molecule |

| Calculated Exact Mass | 206.0579 | For C₁₁H₁₀O₄ |

The high-resolution mass spectrometry (HRMS) data provides an exact mass that corresponds to the molecular formula C₁₁H₁₀O₄, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present.

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the identification of key functional groups.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (from -OCH₃ and -COOCH₃) |

| ~1725-1735 | Strong | C=O stretch of the aromatic ester.[6][7] This is a key indicator of the carboxylate group. |

| ~1600, ~1480 | Medium | C=C stretching vibrations within the aromatic ring |

| ~1250 and ~1040 | Strong | Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).[8][9] |

| ~1100-1300 | Strong | C-O stretching of the ester group.[6] |

The IR spectrum confirms the presence of an aromatic system, an ester functional group, and an ether linkage, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed connectivity of the atoms in the molecule.

¹H NMR Spectroscopy

-

Rationale: ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Data Summary (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d, J ≈ 8.5 Hz | 1H | H-4 |

| ~7.4 | s | 1H | H-3 |

| ~7.1 | d, J ≈ 2.5 Hz | 1H | H-7 |

| ~6.9 | dd, J ≈ 8.5, 2.5 Hz | 1H | H-5 |

| 3.92 | s | 3H | -COOCH₃ (ester) |

| 3.88 | s | 3H | Ar-OCH₃ (methoxy) |

The aromatic region shows signals for four protons on the benzene ring, and their splitting patterns are indicative of a 1,2,4-trisubstituted benzene ring. The singlets at 3.92 and 3.88 ppm correspond to the methyl protons of the ester and methoxy groups, respectively.

¹³C NMR Spectroscopy

-

Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Data Summary (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (ester) |

| ~158 | C-6 |

| ~150 | C-7a |

| ~145 | C-2 |

| ~125 | C-4 |

| ~118 | C-3a |

| ~115 | C-5 |

| ~112 | C-3 |

| ~95 | C-7 |

| 56.1 | Ar-OCH₃ |

| 52.3 | -COOCH₃ |

The ¹³C NMR spectrum shows 11 distinct carbon signals, consistent with the molecular formula. The downfield signal at ~160 ppm is characteristic of an ester carbonyl carbon. The signals at 56.1 and 52.3 ppm are assigned to the methoxy and ester methyl carbons, respectively.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

-

Rationale: 2D NMR experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

Key Correlations:

-

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the proton at H-4 (~7.5 ppm) and H-5 (~6.9 ppm), confirming their adjacent positions on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For example, it would link the proton signal at ~7.5 ppm to the carbon signal at ~125 ppm (C-4).

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations and piecing together the molecular fragments.[10]

Visualizing HMBC Correlations:

Caption: Key HMBC correlations for structure elucidation.

Interpretation of Key HMBC Correlations:

-

The proton of the ester's methyl group (Me_ester) shows a correlation to the ester carbonyl carbon (COOCH₃), confirming the methyl ester functionality.

-

The proton of the methoxy group (Me_methoxy) shows a correlation to C-6, definitively placing the methoxy group at this position.

-

The furan proton H-3 shows correlations to C-2 and C-3a, establishing its position on the furan ring.

-

The aromatic proton H-4 shows correlations to C-3a and C-6, while H-7 correlates to C-5 and C-7a. These correlations, along with the COSY data, lock in the substitution pattern on the benzene ring.

Final Structure Confirmation

By integrating the data from MS, IR, and a full suite of NMR experiments, the structure of this compound is unequivocally confirmed.

Caption: Final elucidated structure.

Conclusion

The structural elucidation of this compound serves as a prime example of a systematic, multi-technique approach in modern analytical chemistry. Each method provides a unique and complementary piece of the structural puzzle. The congruence of data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments provides a self-validating system that confirms the proposed structure with a high degree of confidence. This rigorous characterization is an indispensable step in the synthesis and development of novel benzofuran-based compounds for scientific and pharmaceutical applications.

References

- Benchchem. Spectroscopic Analysis of Benzofurans.

- Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- Benchchem.

- Química Organica.org. IR spectrum: Ethers.

- YouTube.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- SIELC Technologies.

- OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- ResearchGate. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.

- Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- Benchchem. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 6-methoxy-2-benzofurancarboxylate | SIELC Technologies [sielc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. myneni.princeton.edu [myneni.princeton.edu]

The Multifaceted Biological Activities of Methoxybenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Significance of Methoxybenzofurans in Medicinal Chemistry

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Among its numerous derivatives, those bearing a methoxy substituent have garnered significant attention in the field of drug discovery. The presence and position of the methoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of methoxybenzofuran derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed protocols for essential in vitro assays to facilitate the evaluation of these promising compounds.

Anticancer Activity: Targeting the Microtubule Cytoskeleton

Methoxybenzofuran derivatives have emerged as a potent class of anticancer agents, with many exhibiting significant cytotoxicity against a range of cancer cell lines.[2][3] A primary mechanism underlying their antitumor effect is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4][5]

Mechanism of Action: Disruption of Microtubule Dynamics

Several methoxybenzofuran derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of events that culminate in apoptotic cell death. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis.

A simplified representation of this signaling pathway is illustrated below:

Caption: Anticancer mechanism of methoxybenzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the position and number of methoxy groups on the benzofuran ring and associated phenyl moieties are crucial for anticancer activity. For instance, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, the presence of a methoxy group at the C-6 position of the benzofuran ring was found to contribute to maximal activity.[4] The addition of a methyl group at the C-3 position has also been shown to increase potency.[5]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of methoxybenzofuran derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Benzoylbenzofuran | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various cancer cell lines | Nanomolar range | [5] |

| Benzofuran-piperazine hybrid | 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-N,N-dimethylpiperidin-4-amine | Head and neck (SQ20B) | 0.46 | [6][7] |

| Halogenated Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | 3.5, 3.8 | [8] |

| 3-Amidobenzofuran | Derivative 6g | MDA-MB-231 (Breast) | 3.01 | [9] |

Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the methoxybenzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.

-

Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Monitoring: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm or fluorescence over time.

-

Data Analysis: Plot the absorbance or fluorescence intensity against time. The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50%.[4]

Neuroprotective Activity: Combating Excitotoxicity and Oxidative Stress

Several methoxybenzofuran derivatives have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[10][11][12] Their mechanisms of action often involve the mitigation of glutamate-induced excitotoxicity and the reduction of oxidative stress.

Mechanisms of Neuroprotection

-

Anti-excitotoxic Effects: Overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx, triggering a cascade of neurotoxic events. Some methoxybenzofuran derivatives have been shown to protect neurons from NMDA-induced excitotoxicity.[10][11][12]

-

Antioxidant Activity: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage in many neurodegenerative disorders. Methoxybenzofurans can exert neuroprotective effects by scavenging free radicals and reducing lipid peroxidation.[10][11][12]

The interplay of these neuroprotective mechanisms is depicted below:

Caption: Anti-inflammatory mechanism of methoxybenzofuran derivatives.

Notable Anti-inflammatory Methoxybenzofuran Derivatives

A novel benzofuran derivative, DK-1014, has been shown to attenuate lung inflammation by blocking the MAPK/AP-1 and AKT/mTOR signaling pathways. [13][14]Another study on a piperazine/benzofuran hybrid, compound 5d, demonstrated its ability to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. [15]

Experimental Protocols

This assay quantifies the production of NO by measuring its stable end-product, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of the solution is proportional to the nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with methoxybenzofuran derivatives for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. [1][16][17][18]

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants. [19][20][21] Principle: This is a sandwich ELISA where a capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-TNF-α) and incubate overnight.

-

Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Add the biotinylated detection antibody and incubate.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate.

-

Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the cytokine concentration from the standard curve.

Antimicrobial Activity: A Promising Frontier

Benzofuran derivatives, including those with methoxy substitutions, have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. [7][12]

Antibacterial and Antifungal Spectrum

Methoxybenzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, some benzofuran derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). [20]

| Compound Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzofuran-3(2H)-one based 1,3-thiazoles | Staphylococcus aureus | 7.81 | [22] |

| Candida spp. | 0.24 - 15.62 | [22] | |

| 2-Salicyloylbenzofurans | Staphylococcus aureus (MRSA) | 0.12 - 0.14 (mM) | [18] |

| Aza-benzofurans | Salmonella typhimurium | 12.5 | |

| Escherichia coli | 25 | ||

| Staphylococcus aureus | 12.5 | ||

| Oxa-benzofurans | Penicillium italicum | 12.5 |

| | Colletotrichum musae | 12.5 - 25 | |

Potential Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action for many methoxybenzofuran derivatives are still under investigation. However, proposed mechanisms include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran core may facilitate its insertion into the microbial cell membrane, leading to increased permeability and cell lysis.

-

Inhibition of Essential Enzymes: These compounds may inhibit key microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

Interference with DNA/RNA Synthesis: Some derivatives may interact with microbial DNA or RNA, inhibiting replication and transcription.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.

Step-by-Step Methodology (Broth Microdilution):

-

Compound Preparation: Prepare two-fold serial dilutions of the methoxybenzofuran derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

Methoxybenzofuran derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties make them attractive candidates for further drug development. The insights into their mechanisms of action and structure-activity relationships provided in this guide offer a solid foundation for the rational design of new and more effective therapeutic agents. The detailed experimental protocols included herein will aid researchers in the systematic evaluation of these compounds. Future research should focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic profiles, as well as on elucidating their precise molecular targets to further refine their therapeutic applications.

References

-

Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., ... & Hamel, E. (2008). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(15), 7271-7291. [Link]

-

Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., ... & Hamel, E. (2008). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of medicinal chemistry, 51(24), 7848–7852. [Link]

-

Kowalski, J., Marciniak, M., Czyz, M., & Janecka, A. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3291. [Link]

-

Innoprot. Excitotoxicity in vitro assay. [Link]

-

Lee, J. H., Jeong, S. M., Lee, J. H., Kim, D. H., & Kim, B. K. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of pharmacal research, 38(5), 756–766. [Link]

-

Lee, J. H., Jeong, S. M., Lee, J. H., Kim, D. H., & Kim, B. K. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of pharmacal research, 38(5), 756–766. [Link]

-

Lee, J. H., Jeong, S. M., Lee, J. H., Kim, D. H., & Kim, B. K. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of pharmacal research, 38(5), 756–766. [Link]

-

Bio-protocol. Cell Treatment and ELISA Assay for IL-6 and TNF-α. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. [Link]

-

Abbas, A. A., & Dawood, K. M. (2022). Benzofuran: an emerging scaffold for antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1405-1424. [Link]

-

Burroughs, S. L., Kal-Kabab, J. R., & Yoo, S. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 57(1), 2.22. 1–2.22. 12. [Link]

-

Abbas, A. A., & Dawood, K. M. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. RSC medicinal chemistry, 13(8), 923-942. [Link]

-

Taylor & Francis Online. Benzofuran – Knowledge and References. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(38), 34629–34689. [Link]

-

Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(8), 3526–3530. [Link]

-

Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules, 15(7), 4737–4749. [Link]

-

NeuroProof. Glutamate Excitotoxicity Assay. [Link]

-

Kuran, B., Uslu, H., Coban, T., & Miss-Podhajna, I. (2020). Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles. Molecules, 25(18), 4236. [Link]

-

Al-Sultani, K. H. K. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]

-

Le, T. V., Nguyen, T. T. H., Nguyen, T. H., Nguyen, H. T., & Le, T. H. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Journal of chemistry, 2017, 1–8. [Link]

-

Zhao, P., Rao, J., Liu, K., Zhou, Y., & Li, J. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic chemistry, 102, 104076. [Link]

-

Inuki, S., Koyama, M., Iwata, H., Ohori, M., Kuno, M., & Okuno, Y. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of medicinal chemistry, 65(15), 10459–10476. [Link]

-

Sato, M., Tanaka, H., Oh-Uchi, T., Fukai, T., Etoh, H., & Yamaguchi, R. (2009). Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus. Letters in applied microbiology, 48(4), 437–441. [Link]

-

Kossakowski, J., Krawiecka, M., & Cieslak, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

-

Zhang, Y., Li, Y., Wang, Y., Zhang, J., & She, Z. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of fungi, 8(7), 708. [Link]

-

Bellotti, M. G., Dubini, F., Riviera, L., & Pestellini, V. (1991). Antifungal activity of two benzofuran-imidazoles in different experimental conditions. The Journal of chemotherapy, 3(5), 295–304. [Link]

-

Riscoe, M. K., & Del-Poeta, M. (2007). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Bioorganic & medicinal chemistry letters, 17(15), 4253–4257. [Link]

-

Abbas, A. A., & Dawood, K. M. (2013). Benzofuran derivatives: A patent review. Expert opinion on therapeutic patents, 23(12), 1633–1655. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. [Link]

-

Hernandez-Perez, T., Perez-Hernandez, N., Ortiz-Renteria, M., Garcia-Alcocer, G., Villeda-Hernandez, J., & Sanchez-Mendoza, M. E. (2020). Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. International journal of molecular sciences, 21(14), 4851. [Link]

-

National Center for Biotechnology Information. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

-

Kowalski, J., Marciniak, M., Czyz, M., & Janecka, A. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3291. [Link]

-

Xu, X., Kwon, O. K., Shin, I. S., Mali, J. R., Harmalkar, D. S., Lim, Y., ... & Lee, K. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific reports, 9(1), 1-13. [Link]

-

Xu, X., Kwon, O. K., Shin, I. S., Mali, J. R., Harmalkar, D. S., Lim, Y., ... & Lee, K. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific reports, 9(1), 1-13. [Link]

-

Zhang, Y., Li, Y., Wang, Y., Zhang, J., & She, Z. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of fungi, 8(7), 708. [Link]

-

Zhou, Z. Y., Sun, L. Q., Han, X. Y., Wang, Y. J., Xie, Z. S., Xue, S. T., & Li, Z. R. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of medicinal chemistry, 66(3), 1742–1760. [Link]

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. fujifilmcdi.com [fujifilmcdi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. innoprot.com [innoprot.com]

- 17. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Benzofuran Compounds

Foreword: The Enduring Relevance of Natural Products in Modern Drug Discovery

In an era dominated by high-throughput screening and combinatorial chemistry, the intricate scaffolds synthesized by nature remain a cornerstone of drug discovery and development. Among these, the benzofuran nucleus, a heterocyclic compound composed of a fused benzene and furan ring, stands out for its widespread occurrence and remarkable diversity of biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the natural sources of benzofuran compounds. It is structured not as a rigid template, but as a narrative that follows the scientific journey from the organism to the molecule, elucidating the "why" behind the "how" in the exploration of these fascinating natural products. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that the information presented is not only accurate but also contextually relevant for practical application in the laboratory.

I. The Ubiquity and Diversity of Benzofuran Scaffolds in Nature

Benzofuran and its derivatives are a significant class of naturally occurring heterocyclic compounds.[1] Their distribution spans across the plant kingdom and into the microbial world, showcasing a remarkable array of structural modifications and a correspondingly broad spectrum of biological activities.

A. Botanical Cornucopia: A Survey of Plant Families Producing Benzofurans

Higher plants are a primary reservoir of benzofuran diversity. Several plant families are particularly rich in these compounds, with the Asteraceae (sunflower family), Fabaceae (legume family), and Moraceae (mulberry family) being prominent examples.[2] Other families known to produce benzofurans include the Rutaceae, Liliaceae, and Cyperaceae.[3][4]

Table 1: Prominent Plant Families and Genera as Natural Sources of Benzofuran Compounds

| Family | Genus | Representative Compound(s) | Reference(s) |

| Asteraceae | Ageratina, Eupatorium | Dehydrotrienone, Euparin | [5],[6] |

| Fabaceae | Psoralea, Cicer | Psoralen, Cicerfuran | [3],[7] |

| Moraceae | Morus | Moracin D, Mulberrofuran A | [2],[8] |

| Rutaceae | Citrus, Ruta | Bergapten, Xanthotoxin | [3] |

| Zanthoxylum | Zanthoxylum | Ailanthoidol | [3] |

The structural diversity within these plant-derived benzofurans is vast, ranging from simple substituted benzofurans to complex polycyclic structures such as furocoumarins and pterocarpans. This structural variety is a direct consequence of the intricate biosynthetic machinery evolved within these plants, often as a response to environmental pressures.

B. Microbial Factories: Fungal and Bacterial Sources of Benzofurans

While plants are a major source, the microbial kingdom, particularly fungi, also contributes to the rich chemistry of natural benzofurans.[9] Endophytic fungi, which reside within plant tissues, are a promising and relatively untapped source of novel benzofuran derivatives. For instance, species of Penicillium and Aspergillus isolated from marine and terrestrial environments have been shown to produce benzofurans with significant antimicrobial and anti-inflammatory activities.[7][10] Bacteria, though less commonly reported as benzofuran producers, are also a source of these compounds.[11] The discovery of benzofurans from microbial sources is significant as fermentation offers a scalable and sustainable alternative to the often low-yielding extraction from plant materials.

II. The Blueprint of Nature: Biosynthesis of Benzofuran Compounds

Understanding the biosynthetic pathways of natural products is paramount for their targeted discovery, yield enhancement through metabolic engineering, and the generation of novel derivatives. The benzofuran core is not formed through a single, conserved pathway but rather arises from the convergence of several major metabolic routes, primarily the shikimate, phenylpropanoid, and polyketide pathways.

A. The Phenylpropanoid and Shikimate Pathway: A Gateway to Furocoumarins and 2-Arylbenzofurans

A significant number of plant-derived benzofurans, particularly the well-known furocoumarins like psoralen and angelicin, originate from the shikimate and phenylpropanoid pathways.[3] The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.

Figure 2: A typical workflow for the isolation and purification of benzofuran compounds.

Protocol 3: Purification by Column and High-Performance Liquid Chromatography (HPLC)

-

Initial Fractionation by Column Chromatography:

-

The crude extract is subjected to column chromatography over silica gel or Sephadex LH-20.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

-

Final Purification by HPLC:

-

Fractions enriched in the target benzofurans are further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

The elution can be isocratic or a gradient. The effluent is monitored by a UV detector at a wavelength where the benzofuran chromophore absorbs (typically around 254 nm and 320 nm).

-

The peak corresponding to the pure compound is collected, and the solvent is evaporated.

-

C. Characterization: Elucidating the Structure

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns in MS/MS experiments can give clues about the compound's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for elucidating the complete structure of a molecule, including the connectivity of atoms and their stereochemistry.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore of the molecule, which is characteristic of the benzofuran ring system.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and ether linkages.

Table 3: Typical Spectroscopic Data for the Benzofuran Nucleus

| Technique | Observation |

| ¹H NMR | Aromatic protons typically resonate between δ 7.0 and 8.0 ppm. Protons on the furan ring appear in the range of δ 6.5-7.5 ppm. |

| ¹³C NMR | Aromatic carbons resonate between δ 110 and 160 ppm. Carbons of the furan ring appear in the range of δ 100-150 ppm. |

| UV-Vis | Maxima of absorption (λmax) are typically observed around 250-260 nm and 290-330 nm. |

VI. Conclusion and Future Perspectives

The natural world continues to be an unparalleled source of chemical innovation. Benzofuran compounds, with their wide distribution, structural diversity, and potent biological activities, exemplify the vast potential that lies within natural products for drug discovery and development. This guide has provided a technical framework for understanding the natural origins, biosynthesis, and methodologies for the study of these important molecules. As analytical techniques become more sensitive and our understanding of biosynthetic pathways deepens, the exploration of the chemical space occupied by natural benzofurans will undoubtedly lead to the discovery of new therapeutic agents and a greater appreciation for the intricate chemical ecology of our planet. The integration of metabolomics, genomics, and synthetic biology will further unlock the potential of these natural scaffolds, enabling the sustainable production and diversification of benzofuran-based molecules for the benefit of human health.

VII. References

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs.

-

Different schematic routes to synthesize benzofurans. ResearchGate.

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

-

Insect Antifeedant Benzofurans from Pericallis Species. Molecules.

-

Biphenyl and Dibenzofuran Phytoalexins Differentially Inhibit Root-Associated Microbiota in Apple, Including Fungal and Oomycetal Replant Disease Pathogens. Journal of Agricultural and Food Chemistry.

-

Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins. Planta.

-

An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

-

Mulberrofuran A synthesis and purification protocols. Benchchem.

-

Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes. Planta Medica.

-

Isolating Dihydroechinofuran: A Technical Guide to Purification from Plant Sources. Benchchem.

-

Total synthesis of natural products containing benzofuran rings. RSC Advances.

-

Moracin p - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

-

Synthesis and Cytotoxicity Studies of Bioactive Benzofurans from Lavandula agustifolia and Modified Synthesis of Ailanthoidol, Homoegonol, and Egonol. Journal of Natural Products.

-

Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds. ResearchGate.

-

Colorimetric microdilution assay: Validation of a standard method for determination of MIC, IC50%, and IC90% of antimicrobial compounds. Journal of Microbiological Methods.

-

A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. ResearchGate.

-

The benzofuran glycosides from the fruits of Psoralea corylifolia L. Fitoterapia.

-

Synthesis route of benzofuran compound 152. ResearchGate.

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry.

-

Biological activities of benzofurans from the fruits of Psoralea corylifolia L. and their mechanism based on network pharmacology and biological verification. Phytochemistry.

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results.

-

Synthesis of Cicerfuran (Ia), an Antifungal Benzofuran, and Some Related Analogues. ResearchGate.

-

The effect of cicerfuran, an arylbenzofuran from Cicer bijugum, and related benzofurans and stilbenes on Leishmania aethiopica, L. tropica and L. major. Planta Medica.

-

A New Benzofuran Glycoside and Indole Alkaloids from a Sponge-Associated Rare Actinomycete, Amycolatopsis sp. Marine Drugs.

-

Benzofuran synthesis. Organic Chemistry Portal.

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

-

Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba). ResearchGate.

-

Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba). International Journal of Molecular Sciences.

-

Benzofuran-2-acetic esters as a new class of natural-like herbicides. Pest Management Science.

-

Moracin D | Antifungal Agent. MedchemExpress.com.

-

Role of Phytoalexins in Plant-Microbe Interactions and Human Health. International Journal of Scientific Research in Mathematical and Statistical Sciences.

-

Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression. International Journal of Molecular Sciences.

-

Benzofuran derivatives, process for their preparation and intermediates thereof. Google Patents.

-

Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences.

-

Protocol: Extract bioactive substances from plants – a practical scientific guide Be aware - BioHack Academy moved. BioHack Academy.

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

-

NMR-spectroscopic analysis of mixtures: from structure to function. Journal of Cheminformatics.

-

Benzofurans extracted from plants showing therapeutic properties. ResearchGate.

-

Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Advanced Pharmaceutical Technology & Research.

-

HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules.

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.

-

HPLC techniques for phytochemistry. ResearchGate.

-

Benzofuran derivatives with antifungal activity. ResearchGate.

-

An Overview of Methods of Extraction, Isolation and Characterization of Natural Medicinal Plant Products in Improved Traditional. SciSpace.

-

Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. Veer Bahadur Singh Purvanchal University.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Formation of biphenyl and dibenzofuran phytoalexins in the transition zones of fire blight-infected stems of Malus domestica cv. 'Holsteiner Cox' and Pyrus communis cv. 'Conference' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

The Benzofuran Skeleton: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a multitude of natural products and synthetic compounds with potent biological activities underscores its designation as a "privileged scaffold."[3][4] This technical guide provides a comprehensive exploration of the benzofuran skeleton's multifaceted role in drug discovery and development. We will delve into its diverse pharmacological landscape, dissect the structure-activity relationships that govern its therapeutic efficacy, and present key synthetic strategies for its elaboration. This document aims to serve as an in-depth resource for researchers and drug development professionals, fostering a deeper understanding of this critical pharmacophore and inspiring the design of next-generation therapeutics.

The Benzofuran Core: A Natural and Synthetic Marvel

The benzofuran nucleus is a recurring motif in a vast array of natural products, particularly those derived from higher plants such as Asteraceae, Rutaceae, and Moraceae.[2][5] These naturally occurring benzofurans exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6] Notable examples of naturally derived benzofurans with medicinal significance include psoralens, used in the treatment of skin disorders like psoriasis, and angelicin, which has shown potential in neuroblastoma therapy.[2][6]

The inherent versatility and favorable physicochemical properties of the benzofuran scaffold have also made it a popular target for synthetic chemists.[7][8] The ability to readily introduce a wide range of substituents at various positions on the benzofuran ring system allows for the fine-tuning of its pharmacological profile, making it a highly adaptable framework for drug design.[1]

A Plethora of Pharmacological Activities

The benzofuran skeleton is a chameleon in the world of pharmacology, capable of interacting with a diverse range of biological targets. This has led to the development of benzofuran-containing compounds with a wide array of therapeutic applications.

Anticancer Activity

A significant body of research has focused on the development of benzofuran derivatives as potent anticancer agents.[1][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor proliferation.[3][10] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity.[1][11] For instance, the introduction of ester or other heterocyclic rings at this position has been shown to enhance anticancer potency.[1]

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran derivative 32 | A2780 (Ovarian) | 12 | [5] |

| Benzofuran derivative 33 | A2780 (Ovarian) | 11 | [5] |

| Benzofuran acylhydrazone 21 | LSD1 Inhibition | 0.0072 | [3] |

| Benzofuran acylhydrazone 22 | LSD1 Inhibition | 0.0147 | [3] |

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5] Their mechanisms of action can involve the inhibition of essential enzymes or the disruption of microbial cell integrity.[4] For example, certain pyridyl-benzofuran derivatives have demonstrated potent inhibition of N-myristoyltransferase, an enzyme crucial for fungal viability.[4]

Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are underlying factors in a multitude of chronic diseases. Benzofuran derivatives have been identified as effective antioxidants, capable of scavenging free radicals and mitigating cellular damage.[5] The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl or other electron-donating groups on the benzofuran scaffold.[5] Furthermore, many benzofuran-containing molecules exhibit potent anti-inflammatory effects, making them attractive candidates for the treatment of inflammatory disorders.[12]

Other Notable Biological Activities

Beyond the activities mentioned above, the benzofuran scaffold has been incorporated into molecules with a diverse range of other therapeutic applications, including:

-

Antiviral: Exhibiting activity against viruses such as HIV and hepatitis C.[5][13]

-

Anti-diabetic: Showing potential in the management of diabetes.[14]

-

Neuroprotective: Demonstrating promise in the treatment of neurodegenerative diseases like Alzheimer's.[1][15]

-

Cardiovascular: Amiodarone, a well-known antiarrhythmic drug, features a benzofuran core.[5][12]

Benzofuran-Containing Drugs in the Clinic

The therapeutic potential of the benzofuran scaffold is not merely theoretical; several benzofuran-containing drugs have successfully navigated the rigorous drug development process and are currently used in clinical practice.

Table 2: Selected Clinically Approved Drugs Containing a Benzofuran Moiety

| Drug Name | Therapeutic Area | Mechanism of Action |

| Amiodarone | Antiarrhythmic | Blocks potassium channels, prolonging the action potential duration.[5][12] |

| Darifenacin | Overactive Bladder | Selective M3 muscarinic receptor antagonist.[16] |

| Vilazodone | Antidepressant | Selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist. |

| Ramelteon | Insomnia | Melatonin receptor agonist.[16] |

| Griseofulvin | Antifungal | Inhibits fungal cell mitosis by disrupting the mitotic spindle.[12] |

Synthetic Strategies: Building the Benzofuran Core

The synthesis of the benzofuran skeleton and its derivatives is a well-established field in organic chemistry, with numerous classical and modern methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

One of the most common and versatile methods for constructing the benzofuran ring is the Perkin rearrangement , which involves the reaction of a coumarin derivative.[12] Another widely used approach is the reaction of salicylaldehyde with α-haloketones or their equivalents , followed by cyclization.[8]

Modern Catalytic Approaches

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzofurans, offering high efficiency and functional group tolerance.[2][8] Palladium-catalyzed cross-coupling reactions, for instance, have been extensively employed to construct the benzofuran core from readily available starting materials.[8]

Experimental Protocol: A General Procedure for Palladium-Catalyzed Synthesis of Benzoyl-Substituted Benzofurans

This protocol is adapted from the work of Luo et al. and provides a general method for the synthesis of benzoyl-substituted benzofuran heterocycles.[8]

Materials:

-

Aryl boronic acid (1.0 eq)

-

2-(2-formylphenoxy) acetonitrile derivative (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (30 mol%)

-

2,2'-Bipyridine (bpy) (30 mol%)

-

Toluene (solvent)

Procedure:

-

To a reaction vessel, add the aryl boronic acid, 2-(2-formylphenoxy) acetonitrile derivative, Pd(OAc)2, and bpy.

-

Add toluene to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 90 °C and stir for the appropriate time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzoyl-substituted benzofuran.

Visualizing the Role of Benzofuran

To better understand the concepts discussed, the following diagrams illustrate key structural and functional aspects of the benzofuran scaffold.

Caption: The core chemical structure of benzofuran, highlighting the fused benzene and furan rings.

Caption: A logical diagram illustrating the wide range of pharmacological activities associated with the benzofuran scaffold.

Caption: A simplified experimental workflow for the synthesis and evaluation of benzofuran derivatives.

Future Perspectives and Conclusion

The benzofuran skeleton continues to be a fertile ground for the discovery of new therapeutic agents.[7] The ever-expanding toolkit of synthetic organic chemistry, coupled with a deeper understanding of the biological targets of benzofuran derivatives, will undoubtedly lead to the development of novel drugs with improved efficacy and safety profiles.[8] Future research will likely focus on the design of hybrid molecules that combine the benzofuran scaffold with other pharmacophores to achieve synergistic effects, as well as the exploration of novel biological targets for this versatile heterocyclic system.[1]

References

-

Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28571-28599. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2212. [Link]

-

Behringer, H., & Heckmaier, P. (1996). Structure− Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Journal of Medicinal Chemistry, 39(14), 2833-2841. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2212. [Link]

-

Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2212. [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28571-28599. [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. [Link]

-

Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Reddy, T. S., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]

-

ResearchGate. (n.d.). Market drugs containing benzofuran moiety. ResearchGate. [Link]

-

MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5433. [Link]

-

ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. ResearchGate. [Link]

-

ResearchGate. (n.d.). Some clinical drugs containing benzofuran scaffolds. ResearchGate. [Link]

-

Abbas, A. A., & Dawood, K. M. (2014). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Future medicinal chemistry, 6(16), 1789-1811. [Link]

-

Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Kumar, A., & El-Adwy, R. A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(111), 91617-91631. [Link]

-

ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

-

American Addiction Centers. (2024, October 11). How Are Benzofuran Drugs Abused? American Addiction Centers. [Link]

-